

Spectroscopic Profile of 1-(4-Methoxyphenyl)-1H-imidazole: A Technical NMR Analysis

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-1H-imidazole

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-(4-Methoxyphenyl)-1H-imidazole**, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. The imidazole ring system is a crucial pharmacophore in many biologically active compounds, and a thorough understanding of its spectroscopic characteristics is paramount for drug discovery and development. This document details the ^1H and ^{13}C NMR data, experimental protocols, and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **1-(4-Methoxyphenyl)-1H-imidazole** is heavily reliant on ^1H and ^{13}C NMR spectroscopy. The data presented below has been compiled from independent studies, offering a clear and comparative look at the chemical environment of each nucleus within the molecule.

^1H NMR Spectral Data

The proton NMR spectrum of **1-(4-Methoxyphenyl)-1H-imidazole** is characterized by distinct signals corresponding to the protons of the imidazole and methoxyphenyl rings.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
OCH ₃	3.85	Singlet	-	[1]
OCH ₃	3.84	Singlet	-	[2]
H-2' / H-6' (Aryl)	6.98	Doublet	8.9	[1]
H-2' / H-6' (Aryl)	6.95-6.99	Multiplet	-	[2]
H-4 / H-5 (Imidazole)	7.20	Multiplet	-	[1]
H-4 / H-5 (Imidazole)	7.18	Doublet	7.2	[2]
H-3' / H-5' (Aryl)	7.30	Doublet	8.9	[1]
H-3' / H-5' (Aryl)	7.27-7.31	Multiplet	-	[2]
H-2 (Imidazole)	7.78	Multiplet	-	[1]
H-2 (Imidazole)	7.76	Singlet	-	[2]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with distinct resonances for each carbon atom.

Carbon Assignment	Chemical Shift (δ , ppm)	Reference
OCH ₃	55.56	[1]
OCH ₃	55.7	[2]
C-3' / C-5' (Aryl)	114.87	[1]
C-3' / C-5' (Aryl)	115.0	[2]
C-4 / C-5 (Imidazole)	118.83	[1]
C-4 / C-5 (Imidazole)	118.9	[2]
C-2' / C-6' (Aryl)	123.19	[1]
C-2' / C-6' (Aryl)	123.3	[2]
C-1' (Aryl)	129.97	[1]
C-1' (Aryl)	130.1	[2]
C-4 / C-5 (Imidazole)	130.68	[1]
C-4 / C-5 (Imidazole)	130.8	[2]
C-2 (Imidazole)	135.89	[1]
C-2 (Imidazole)	136.0	[2]
C-4' (Aryl)	158.92	[1]
C-4' (Aryl)	159.0	[2]

Experimental Protocols

The following provides a generalized methodology for the NMR analysis of **1-(4-Methoxyphenyl)-1H-imidazole**, based on standard practices for small organic molecules.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **1-(4-Methoxyphenyl)-1H-imidazole**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- NMR spectra are typically recorded on a 400 MHz spectrometer, such as a Bruker Avance III HD.^{[1][2]}
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
 - A relaxation delay of 2-5 seconds is commonly used.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce proton-proton connectivities.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(4-Methoxyphenyl)-1H-imidazole**.

NMR Spectroscopic Analysis Workflow.

This comprehensive technical guide provides foundational NMR data and a standardized protocol for the analysis of **1-(4-Methoxyphenyl)-1H-imidazole**. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize, characterize, and utilize this and related imidazole-containing compounds.

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References

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